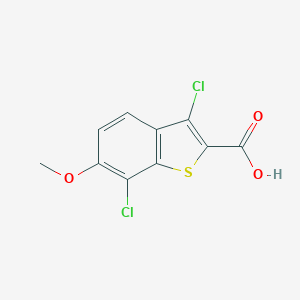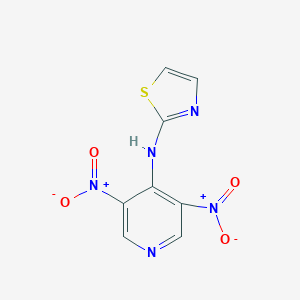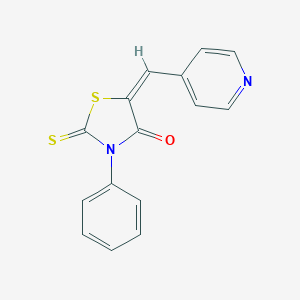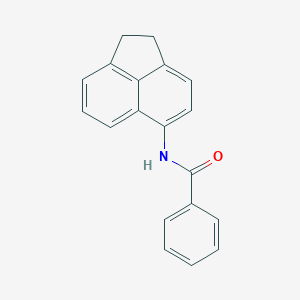![molecular formula C16H12FN3O3S2 B187273 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 5565-07-1](/img/structure/B187273.png)
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells.
Mécanisme D'action
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide works by selectively inhibiting the activity of BTK, a key enzyme that is involved in the signaling pathway of B cells. By inhibiting BTK, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide prevents the activation and proliferation of cancer cells, leading to their death. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been shown to inhibit the activity of other kinases that are involved in the survival and proliferation of cancer cells, such as AKT and ERK.
Effets Biochimiques Et Physiologiques
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and decrease the production of cytokines and other inflammatory mediators. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been found to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide for lab experiments is its high potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in cancer cells and for developing new cancer therapies. However, one limitation of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is its potential toxicity, which can limit its use in certain experiments. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide may not be effective in all types of cancer, and more research is needed to determine its optimal use.
Orientations Futures
There are several future directions for the research and development of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide in the treatment of cancer. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, which can help to personalize cancer treatment. Finally, more research is needed to determine the long-term safety and efficacy of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide in clinical trials, which will be critical for its eventual approval as a cancer therapy.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-fluorobenzamide, which is reacted with 4-(1,3-thiazol-2-ylsulfamoyl)phenylboronic acid in the presence of a palladium catalyst to yield the intermediate compound. This intermediate is then treated with a series of reagents to produce the final product, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide.
Applications De Recherche Scientifique
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be effective in inhibiting the growth and survival of cancer cells in vitro and in vivo. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
5565-07-1 |
|---|---|
Nom du produit |
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Formule moléculaire |
C16H12FN3O3S2 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C16H12FN3O3S2/c17-12-3-1-11(2-4-12)15(21)19-13-5-7-14(8-6-13)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21) |
Clé InChI |
BSWBUBIXAPWDCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
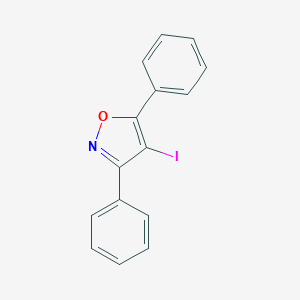
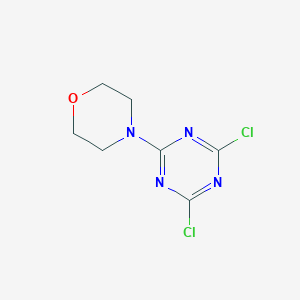
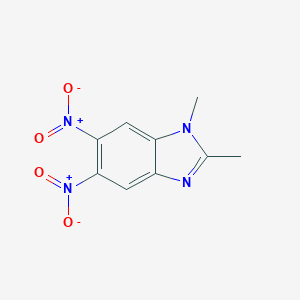
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)

